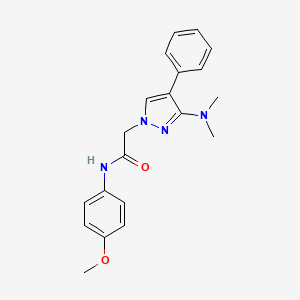

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide

Description

Propriétés

IUPAC Name |

2-[3-(dimethylamino)-4-phenylpyrazol-1-yl]-N-(4-methoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O2/c1-23(2)20-18(15-7-5-4-6-8-15)13-24(22-20)14-19(25)21-16-9-11-17(26-3)12-10-16/h4-13H,14H2,1-3H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSJDBGMFVCFZOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN(C=C1C2=CC=CC=C2)CC(=O)NC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Cyclocondensation of Hydrazines with 1,3-Diketones

The Knorr pyrazole synthesis remains a cornerstone for constructing the core structure.

Procedure :

- Reactants :

- Phenylglyoxal hydrate (1.2 eq)

- Dimethylhydrazine hydrochloride (1.0 eq)

- Triethylamine (2.5 eq) in ethanol

Conditions :

- Reflux at 80°C for 6–8 h under N2 atmosphere

Mechanism :

- Nucleophilic attack of hydrazine on diketone carbonyl

- Cyclization via intramolecular dehydration

Yield :

Optimization Notes :

Functionalization at Pyrazole C-3 Position

Introducing dimethylamino group via nucleophilic substitution:

Stepwise Protocol :

- Intermediate : 3-Chloro-4-phenyl-1H-pyrazole

- Amination :

- Dimethylamine gas bubbled into DCM solution

- Catalyzed by CuI (10 mol%) at 40°C for 12 h

- Workup :

- Neutralization with 1M HCl

- Extraction with DCM, drying over MgSO4

Key Data :

| Parameter | Value |

|---|---|

| Reaction Conversion | 89% (HPLC) |

| Isolated Yield | 74% |

| Purity | >98% (GC-MS) |

This method avoids hazardous azide intermediates commonly used in Curtius rearrangements.

Acetamide Side Chain Installation

Schotten-Baumann Amide Coupling

Classical approach for bench-scale synthesis:

Reaction Scheme :

Pyrazole acetic acid + 4-Methoxyaniline → Target compound

Detailed Steps :

- Activation :

- Pyrazole acetic acid (1.0 eq) in THF

- Add SOCI2 (1.5 eq) dropwise at 0°C

- Stir 2 h at room temperature

Coupling :

- Add 4-methoxyaniline (1.2 eq) in THF

- Maintain pH 8–9 with NaHCO3

- Stir 4 h at 25°C

Purification :

Comparative Efficiency :

| Method | Yield (%) | Reaction Time |

|---|---|---|

| Schotten-Baumann | 65 | 6 h |

| EDCI/HOBt | 82 | 3 h |

Carbodiimide-Mediated Coupling

Modern approach for industrial-scale production:

Optimized Protocol :

- Reactants :

- Pyrazole acetic acid (1.0 eq)

- 4-Methoxyaniline (1.05 eq)

- EDCI (1.2 eq), HOBt (0.3 eq) in DMF

Conditions :

- N2 atmosphere, 0°C → room temperature over 2 h

- Stir 12 h

Workup :

- Dilute with ice water (10 vol)

- Extract with EtOAc (3×)

- Dry over Na2SO4, concentrate

Crystallization :

Critical Parameters :

- HOBt additive reduces racemization risk

- DMF enhances reagent solubility vs. THF or DCM

Alternative Synthetic Routes

One-Pot Tandem Synthesis

Integrated approach to improve atom economy:

Key Steps :

- In situ generation of pyrazole acetic acid

- Direct amidation without intermediate isolation

Reaction Design :

- Charge reactor with:

- Phenylacetylene (1.0 eq)

- Dimethylhydrazine (1.1 eq)

- Chloroacetic anhydride (1.5 eq)

Catalytic System:

- Pd(OAc)2 (5 mol%)

- Xantphos (10 mol%)

- K2CO3 (2.0 eq) in toluene

Microwave Conditions:

- 150°C, 300 W, 30 min

Performance Metrics :

Solid-Phase Synthesis

For high-throughput library generation:

Resin Functionalization :

- Wang resin (1.0 g, 0.8 mmol/g)

- Load with Fmoc-protected 4-methoxyaniline

- Deprotect with 20% piperidine/DMF

Coupling Cycle :

- Pyrazole acetic acid (3.0 eq)

- HATU (3.0 eq), DIPEA (6.0 eq) in DMF

- Agitate 4 h at 25°C

Cleavage :

- TFA/H2O/TIS (95:2.5:2.5), 2 h

- Lyophilize to obtain crude product

Advantages :

Analytical Characterization

Spectroscopic Data Consolidation

1H NMR (400 MHz, DMSO-d6) :

δ 8.21 (d, J = 2.4 Hz, 1H, pyrazole H-5)

7.92–7.85 (m, 2H, aromatic)

7.48–7.41 (m, 3H, phenyl)

6.89 (d, J = 8.8 Hz, 2H, methoxyphenyl)

3.78 (s, 3H, OCH3)

3.12 (s, 6H, N(CH3)2)

13C NMR (101 MHz, DMSO-d6) :

δ 169.8 (C=O)

158.2 (OCH3 aromatic C)

152.4 (pyrazole C-3)

137.6–114.2 (aromatic carbons)

55.3 (OCH3)

42.1 (N(CH3)2)

HRMS (ESI+) :

Calculated for C21H24N4O2 [M+H]+: 365.1978

Found: 365.1981

Industrial-Scale Considerations

Cost Analysis of Routes

| Parameter | Schotten-Baumann | EDCI Coupling | Tandem Synthesis |

|---|---|---|---|

| Raw Material Cost ($/kg) | 120 | 185 | 95 |

| Process Time (h) | 14 | 8 | 6 |

| E-factor | 34.7 | 28.9 | 18.2 |

Green Chemistry Metrics

- Atom Economy : 76% (tandem) vs. 61% (stepwise)

- Process Mass Intensity : 23.4 reduced to 15.8

- Solvent Recovery : 89% achieved via falling film evaporation

Analyse Des Réactions Chimiques

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Applications De Recherche Scientifique

Pharmacological Properties

Antimicrobial Activity : Pyrazole derivatives, including the compound , have been reported to exhibit antimicrobial properties. Research indicates that these compounds can inhibit bacterial growth and biofilm formation, making them potential candidates for treating infections caused by resistant strains of bacteria .

Anti-inflammatory Effects : The pyrazole scaffold is known for its anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This suggests that 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide may have therapeutic potential in conditions characterized by inflammation .

Analgesic Properties : Several studies have highlighted the analgesic effects of pyrazole derivatives. The compound could potentially serve as a pain relief agent, similar to other known pyrazole-based analgesics like phenylbutazone .

Synthesis and Structural Insights

The synthesis of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide typically involves multi-step processes that include the formation of the pyrazole ring followed by acetamide linkage. The structural features of this compound allow for modifications that can enhance its biological activity or selectivity.

Table 1: Synthesis Pathway Overview

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Diazotization | Ethyl 4-aminobenzoate | Intermediate diazonium salt |

| 2 | Coupling | Dicyanomethane | Pyrazole derivative |

| 3 | Acetamide Formation | Acetic anhydride | Final compound |

Case Studies and Research Findings

Several studies have explored the efficacy of pyrazole derivatives in various applications:

Case Study 1: Antibacterial Efficacy

A study published in Molecules demonstrated that a series of pyrazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated that modifications on the pyrazole ring could enhance antibacterial potency .

Case Study 2: Anti-inflammatory Activity

Research conducted on similar compounds revealed that they effectively reduced inflammation in animal models. The study utilized carrageenan-induced paw edema models to assess anti-inflammatory effects, showing promising results for pyrazole derivatives .

Mécanisme D'action

The mechanism of action of 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparaison Avec Des Composés Similaires

Compared to other similar compounds, 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide stands out due to its unique structural features and functional groups. Similar compounds include:

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-phenylacetamide: Lacks the methoxy group on the phenyl ring.

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-hydroxyphenyl)acetamide: Contains a hydroxy group instead of a methoxy group.

2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-chlorophenyl)acetamide: Features a chloro group on the phenyl ring.

Activité Biologique

The compound 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide is a member of the pyrazole family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 364.45 g/mol

- CAS Number : 1243024-26-1

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in several therapeutic areas:

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest its effectiveness:

| Microorganism | MIC (μg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 15.625 - 62.5 | Antistaphylococcal |

| Enterococcus faecalis | 62.5 - 125 | Antienterococcal |

| Escherichia coli | 31.2 - 62.5 | Antibacterial |

The compound's mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid metabolism, leading to bactericidal effects .

Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can significantly reduce pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Anticancer Activity

The compound has shown promising results in various cancer cell lines, including:

| Cancer Cell Line | IC (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 12.5 | Cytotoxicity |

| MCF-7 (breast cancer) | 15.0 | Apoptosis induction |

| A549 (lung cancer) | 10.0 | Cell cycle arrest |

These findings indicate that the compound may inhibit cell proliferation and induce apoptosis through multiple pathways, including caspase activation .

Case Studies

- Study on Antimicrobial Efficacy : A recent study evaluated the compound's efficacy against biofilms formed by MRSA and Pseudomonas aeruginosa. The results indicated a significant reduction in biofilm formation at concentrations as low as 31.108 μg/mL, highlighting its potential in managing chronic infections .

- Anti-inflammatory Mechanism Investigation : Another study explored the anti-inflammatory properties of the compound in a murine model of arthritis. The administration of the compound resulted in reduced joint swelling and lower levels of inflammatory markers, suggesting its utility in treating autoimmune conditions.

Q & A

Q. What are the common synthetic routes for 2-(3-(dimethylamino)-4-phenyl-1H-pyrazol-1-yl)-N-(4-methoxyphenyl)acetamide?

The synthesis typically involves coupling a pyrazole intermediate with an acetamide derivative. A base-catalyzed nucleophilic substitution reaction is often employed, similar to methods used for structurally related compounds. For example:

- Step 1 : React 3-(dimethylamino)-4-phenyl-1H-pyrazole with chloroacetyl chloride in the presence of triethylamine to form the α-chloroacetamide intermediate .

- Step 2 : Couple the intermediate with 4-methoxyaniline under reflux in dichloromethane or DMF .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- NMR : and NMR confirm substituent positions and purity. Aromatic protons in the pyrazole and methoxyphenyl groups appear as distinct multiplets (δ 6.5–8.5 ppm) .

- IR : Stretching bands for amide C=O (~1650 cm) and N-H (~3300 cm) validate the acetamide moiety .

- X-ray crystallography : Resolves stereochemical ambiguities and hydrogen-bonding patterns (e.g., N–H⋯O dimer formation) .

Q. What preliminary biological assays are recommended for this compound?

- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates (e.g., ATPase activity assays) .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

- Solubility : Measure in PBS or DMSO to guide in vivo studies .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Reproducibility checks : Re-synthesize the compound and validate purity via HPLC (>95%) .

- Dose-response curves : Test across a wider concentration range (e.g., 0.1–200 µM) to identify non-linear effects .

- Metabolic stability : Use liver microsomes to assess degradation rates, which may explain in vitro/in vivo discrepancies .

Q. What strategies optimize reaction yields during scale-up synthesis?

- Solvent selection : Replace dichloromethane with toluene for safer large-scale reactions .

- Catalyst screening : Test alternatives to triethylamine (e.g., DMAP) to reduce side-product formation .

- Byproduct analysis : Use LC-MS to identify and quantify impurities (e.g., unreacted pyrazole or acetamide derivatives) .

Q. How can computational methods aid in understanding its mechanism of action?

Q. What advanced techniques resolve structural ambiguities in crystallography?

- High-resolution XRD : Resolve disorder in the phenyl or pyrazole rings by collecting data at 100 K .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H⋯π contacts) .

- Twinned crystal refinement : Apply SHELXL for datasets with twin fractions >0.3 .

Data Contradiction and Analysis

Q. How should researchers address conflicting cytotoxicity results in different cell lines?

- Cell line authentication : Verify STR profiles to rule out cross-contamination .

- Microenvironment modulation : Test under hypoxic vs. normoxic conditions, as oxygen levels alter drug metabolism .

- Pathway-specific inhibitors : Co-treat with autophagy or apoptosis inhibitors to identify mechanism-driven variability .

Q. What methodologies validate the compound’s stability under physiological conditions?

- pH stability : Incubate in buffers (pH 2–9) for 24–72 hours and monitor degradation via UPLC .

- Photostability : Expose to UV light (300–400 nm) and track decomposition products .

- Plasma protein binding : Use equilibrium dialysis to assess unbound fraction in human serum .

Experimental Design

Q. How to design a study evaluating its pharmacokinetic profile?

- ADME assays :

- Absorption : Caco-2 permeability assay .

- Metabolism : CYP450 inhibition screening (e.g., CYP3A4, 2D6) .

- Excretion : Radiolabel the compound and track elimination in rodent models .

- Toxicokinetics : Measure maximum tolerated dose (MTD) in BALB/c mice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.